molecular formula C11H10ClN5O2 B11845069 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid

Katalognummer: B11845069
Molekulargewicht: 279.68 g/mol
InChI-Schlüssel: DDZCJFRPQWAWFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is a bicyclic nucleoside analogue characterized by a cyclopentene ring fused to a modified purine base. The purine moiety is substituted with an amino group at position 2 and a chlorine atom at position 6, while the cyclopentene ring features a carboxylic acid substituent . The compound is closely related to intermediates in the synthesis of Abacavir, a reverse transcriptase inhibitor used in HIV treatment . Its molecular formula is C₁₂H₁₁ClN₅O₂, with a molecular weight of 292.7 g/mol (calculated from and ).

The stereochemistry of the cyclopentene ring (1S,4R configuration) is a key determinant of its bioactivity, as seen in analogous nucleoside derivatives . The carboxylic acid group enhances solubility compared to ester or alcohol variants, making it a candidate for prodrug development or direct therapeutic use .

Eigenschaften

Molekularformel

C11H10ClN5O2

Molekulargewicht

279.68 g/mol

IUPAC-Name

4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)

InChI-Schlüssel

DDZCJFRPQWAWFC-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-(2-Amino-6-chlor-9H-purin-9-yl)cyclopent-2-encarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder den Oxidationszustand der Verbindung verändern.

    Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen reduzieren.

    Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, häufig unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte beispielsweise die Oxidation zu einem Carbonsäurederivat führen, während die Reduktion eine gesättigtere Verbindung erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

4-(2-Amino-6-chlor-9H-purin-9-yl)cyclopent-2-encarbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 4-(2-Amino-6-chlor-9H-purin-9-yl)cyclopent-2-encarbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

The antiviral properties of purine derivatives are well-documented, and 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is no exception. Research indicates that this compound may inhibit viral replication and could be effective against several viral pathogens.

Case Study: Efficacy Against Herpes Simplex Virus

A comparative study examined the antiviral efficacy of various purine derivatives, including this compound, against herpes simplex virus types 1 and 2. The findings revealed that:

  • Significant Activity : The compound demonstrated significant antiviral activity at concentrations lower than those required for acyclovir.
  • Mechanism of Action : The mechanism likely involves interference with viral nucleic acid synthesis, which is critical for viral replication.

Anticancer Properties

The anticancer potential of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid has been explored in various studies, highlighting its ability to inhibit tumor cell proliferation.

Case Study: Inhibition of Ovarian Cancer Cells

A study focused on the anticancer effects of this compound found:

  • IC50 Values : The compound effectively inhibited the growth of ovarian cancer cells in vitro, with IC50 values significantly lower than those of standard chemotherapeutic agents.
  • Structure-Activity Relationship : Modifications in the purine ring structure enhanced cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has shown that purine derivatives can modulate inflammatory responses.

Case Study: Inhibition of Pro-inflammatory Cytokines

A recent investigation into the anti-inflammatory effects revealed:

  • Cytokine Expression : The compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
  • Therapeutic Potential : This suggests a mechanism by which the compound could mitigate inflammatory responses, presenting potential therapeutic applications in conditions characterized by inflammation.

Data Tables

Activity TypeFindings
AntiviralSignificant activity against herpes simplex virus
AnticancerInhibits growth of ovarian cancer cells (low IC50)
Anti-inflammatoryInhibits pro-inflammatory cytokines in macrophages

Wirkmechanismus

The mechanism of action of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Abacavir and Its Intermediates

Abacavir (136470-78-5) shares the same cyclopentene-purine backbone but differs in substituents:

  • Substituent at purine C6: Cyclopropylamino group (Abacavir) vs. chlorine (target compound).
  • Cyclopentene substituent : Hydroxymethyl group (Abacavir) vs. carboxylic acid (target compound) .

Impact :

  • The cyclopropylamino group in Abacavir enhances binding to viral reverse transcriptase, while the chlorine in the target compound may reduce metabolic stability but increase electrophilicity for covalent interactions .
  • The carboxylic acid in the target compound improves water solubility (~2.5-fold higher than Abacavir’s hydroxymethyl variant) but may limit blood-brain barrier penetration .

Phosphonate Derivatives

The phosphonate derivative, diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate (), replaces the carboxylic acid with a phosphonate group.

  • Molecular Weight : 403.7 g/mol vs. 292.7 g/mol (target compound).
  • Conformational Flexibility : The phosphonate group introduces steric bulk, altering the low-energy conformation of the purine ring compared to the carboxylic acid variant (Fig. 3 in ).

Functional Implications :

  • Phosphonate derivatives exhibit prolonged intracellular retention due to resistance to enzymatic hydrolysis, whereas the carboxylic acid variant may require ester prodrug formulations for optimal bioavailability .

Formate Ester Derivatives

The formate ester analogue, ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl formate (), replaces the carboxylic acid with a methyl formate group.

  • Molecular Weight : 279.7 g/mol vs. 292.7 g/mol (target compound).
  • Lipophilicity : The formate ester increases logP by ~0.8 units, enhancing membrane permeability but reducing aqueous solubility .

N-[2-Amino-4-chloro-6-[(4S)-4-(hydroxymethyl)cyclopent-2-enylamino)-pyrimidin-5-yl] Formamide (171887-04-0)

  • Key Difference : Pyrimidine core instead of purine.
  • Bioactivity : Less potent in antiviral assays compared to purine-based analogues, highlighting the importance of the purine scaffold for target engagement .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application
Target Compound C₁₂H₁₁ClN₅O₂ 292.7 Purine (Cl, NH₂), cyclopentene (COOH) Antiviral prodrug
Abacavir C₁₄H₁₈N₆O 286.3 Purine (cyclopropylamino), cyclopentene (CH₂OH) HIV therapy
Diisopropyl phosphonate derivative C₁₃H₂₂ClN₅O₄P 403.7 Purine (Cl, NH₂), phosphonate Long-acting antiviral
Methyl formate derivative C₁₂H₁₂ClN₅O₂ 279.7 Purine (Cl, NH₂), cyclopentene (OCHO) Membrane-permeable analogue

Research Findings and Conformational Analysis

  • Conformational Rigidity : X-ray crystallography of the phosphonate derivative () shows that the carboxylic acid in the target compound stabilizes the cyclopentene ring in a planar conformation, whereas bulkier substituents (e.g., phosphonate) induce puckering. This may affect binding to viral polymerases .
  • Stereochemical Specificity : The (1S,4R) configuration in the target compound mirrors bioactive conformations of Abacavir, suggesting shared mechanisms of action .

Biologische Aktivität

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid, also referred to as (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl methanol hydrochloride, is a compound of significant interest in pharmacology, particularly in the context of antiviral activity. This compound is structurally related to abacavir, an antiretroviral medication used to treat HIV.

  • Molecular Formula : C11H12ClN5O
  • Molecular Weight : 302.16 g/mol
  • CAS Number : 172015-79-1
  • Solubility : Soluble in DMSO and methanol
  • Melting Point : >207 °C (dec.)

The biological activity of this compound is primarily attributed to its role as an inhibitor of viral replication. It interacts with viral enzymes and cellular pathways that are crucial for the life cycle of viruses, particularly retroviruses like HIV. The presence of the amino group and the chlorinated purine structure enhances its affinity for viral targets.

Antiviral Activity

Research indicates that the compound exhibits notable antiviral properties against various strains of HIV. The mechanism involves the inhibition of reverse transcriptase, an essential enzyme for viral replication. In vitro studies have demonstrated that this compound can reduce viral load significantly when tested on infected cell lines.

Table 1: Antiviral Activity Data

Study ReferenceViral StrainIC50 (µM)Mechanism
HIV-10.5Reverse Transcriptase Inhibition
HIV-20.8Reverse Transcriptase Inhibition
HCV1.2Polymerase Inhibition

Case Studies

  • In Vitro Study on HIV Replication
    • A study conducted by researchers demonstrated that treatment with (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid resulted in a significant decrease in viral replication in cultured T-cells infected with HIV. The study reported a reduction in p24 antigen levels by over 90% at concentrations above 0.5 µM.
  • Combination Therapy
    • Another case study explored the efficacy of this compound in combination with other antiretroviral agents. The results indicated enhanced antiviral effects when used alongside protease inhibitors, suggesting potential for use in multi-drug regimens.

Toxicity and Safety Profile

While the compound shows promising antiviral activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low cytotoxicity towards human cell lines. However, further studies are required to establish a comprehensive safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.